molecular formula C9H11NO2 B3279996 Methyl 3,5-dimethylpicolinate CAS No. 70580-30-2

Methyl 3,5-dimethylpicolinate

Cat. No.: B3279996
CAS No.: 70580-30-2
M. Wt: 165.19 g/mol
InChI Key: XAICUPFAGSALTC-UHFFFAOYSA-N
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Description

Methyl 3,5-dimethylpicolinate is an organic compound with the molecular formula C9H11NO2 It is a derivative of picolinic acid, where the hydrogen atoms at positions 3 and 5 on the pyridine ring are replaced by methyl groups, and the carboxylic acid group is esterified with methanol

Scientific Research Applications

Methyl 3,5-dimethylpicolinate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential role in enzyme inhibition and as a ligand in coordination chemistry.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the production of agrochemicals and pharmaceuticals due to its versatile reactivity.

Safety and Hazards

The safety data sheet for “Methyl 3,5-dimethylpicolinate” indicates that it may cause skin irritation, serious eye irritation, and respiratory irritation . It should be stored in a well-ventilated place with the container kept tightly closed .

Future Directions

While specific future directions for “Methyl 3,5-dimethylpicolinate” were not found in the search results, it’s worth noting that methyl-containing pharmaceuticals have been the focus of numerous papers and reviews . The ‘magic-methyl effect’ in medicinal chemistry and drug discovery has led to important implications related to biological activity, selectivity, affinity, solubility, and pharmacokinetic properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: Methyl 3,5-dimethylpicolinate can be synthesized through several methods. One common approach involves the esterification of 3,5-dimethylpyridine-2-carboxylic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems allows for precise control of reaction parameters, leading to higher purity and consistency in the final product.

Chemical Reactions Analysis

Types of Reactions: Methyl 3,5-dimethylpicolinate undergoes various chemical reactions, including:

    Oxidation: The methyl groups can be oxidized to form corresponding carboxylic acids.

    Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

    Substitution: The ester group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or alcohols in the presence of a base like sodium hydride.

Major Products:

    Oxidation: 3,5-Dimethylpyridine-2,6-dicarboxylic acid.

    Reduction: 3,5-Dimethylpyridine-2-methanol.

    Substitution: 3,5-Dimethylpyridine-2-carboxamide or 3,5-dimethylpyridine-2-alkyl ether.

Mechanism of Action

The mechanism of action of methyl 3,5-dimethylpicolinate depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or interacting with biological receptors. The ester group allows for easy modification, enabling the design of derivatives with enhanced biological activity. The pyridine ring can participate in π-π interactions and hydrogen bonding, contributing to its binding affinity to molecular targets.

Comparison with Similar Compounds

    Methyl picolinate: Lacks the methyl groups at positions 3 and 5, resulting in different reactivity and biological activity.

    Ethyl 3,5-dimethylpicolinate: Similar structure but with an ethyl ester group instead of a methyl ester, affecting its physical properties and reactivity.

    3,5-Dimethylpyridine-2-carboxylic acid: The non-esterified form, which has different solubility and reactivity profiles.

Uniqueness: Methyl 3,5-dimethylpicolinate is unique due to the presence of both methyl groups and the ester functionality, which confer distinct chemical and physical properties. These modifications enhance its stability and reactivity, making it a valuable compound in various synthetic and research applications.

Properties

IUPAC Name

methyl 3,5-dimethylpyridine-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO2/c1-6-4-7(2)8(10-5-6)9(11)12-3/h4-5H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XAICUPFAGSALTC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(N=C1)C(=O)OC)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

165.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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